molecular formula C21H34O2 B1255319 1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone

1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone

Cat. No. B1255319
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-SUZPBREPSA-N
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Description

A pregnane found in the urine of pregnant women and sows. It has anesthetic, hypnotic, and sedative properties.

Scientific Research Applications

Antimicrobial Activities

Phenanthrenes, structurally similar to the compound , have been found to exhibit significant antimicrobial properties. For example, derivatives isolated from the aerial parts of Juncus effusus demonstrated remarkable antifungal activities against several agricultural pathogens and significant antibacterial activities against human pathogenic bacteria (Zhao et al., 2018).

Synthesis and Structural Elucidation

Studies have focused on the synthesis and structural elucidation of derivatives structurally similar to the compound. These include the synthesis of phosphazene derivatives of chenodeoxycholic acid and studies on their structure using various spectroscopic methods (Turkyilmaz & Genç, 2014).

properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

1-[(3R,5S,10S,13S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16?,17?,18?,19?,20-,21+/m0/s1

InChI Key

AURFZBICLPNKBZ-SUZPBREPSA-N

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

synonyms

3 alpha Hydroxy 5 alpha pregnan 20 one
3 alpha Hydroxy 5 beta pregnan 20 one
3 alpha, 5 beta Tetrahydroprogesterone
3 alpha, 5 beta-Tetrahydroprogesterone
3 alpha-Hydroxy-5 alpha-pregnan-20-one
3 alpha-Hydroxy-5 beta-pregnan-20-one
3 Hydroxypregnan 20 one
3-Hydroxypregnan-20-one
3beta Hydroxy 5alpha pregnan 20 one
3beta-Hydroxy-5alpha-pregnan-20-one
Allopregnan 3 beta ol 20 one
Allopregnan-3 beta-ol-20-one
Allopregnanolone
alpha-Hydroxy-5 alpha-pregnan-20-one, 3
alpha-Hydroxy-5 beta-pregnan-20-one, 3
alpha-pregnan-20-one, 3 alpha-Hydroxy-5
beta-ol-20-one, Allopregnan-3
beta-pregnan-20-one, 3 alpha-Hydroxy-5
Eltanolone
Epipregnanolone
Pregnan 3alpha ol 20 one
Pregnan-3alpha-ol-20-one
Pregnanolone
Pregnanolone, (3alpha)-isomer
Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer
Pregnanolone, (3alpha,5alpha)-isomer
Pregnanolone, (3alpha,5beta)-isomer
Pregnanolone, (3beta)-isomer
Pregnanolone, (3beta, 5alpha)-isomer
Pregnanolone, (3beta, 5alpha, 17alpha)-isomer
Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer
Pregnanolone, (3beta, 5beta)-isomer
Pregnanolone, (3beta, 5beta, 17alpha)-isomer
Pregnanolone, (3beta, 5beta,14beta)-isomer
Pregnanolone, (5alpha)-isomer
Sepranolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone
Reactant of Route 2
1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone
Reactant of Route 3
1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone
Reactant of Route 4
1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone
Reactant of Route 5
1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone
Reactant of Route 6
1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone

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